molecular formula C11H14N2S B12199464 2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B12199464
M. Wt: 206.31 g/mol
InChI Key: VPVWPUACKHWQBH-UHFFFAOYSA-N
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Description

2-(2-Methyl-benzylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2-methyl-benzylsulfanyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-benzylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methylbenzyl chloride with thiosalicylic acid in the presence of a base such as potassium carbonate (K2CO3) in an acetone-water mixture. This reaction forms the corresponding thioether, which is then cyclized with an appropriate reagent to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-benzylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

2-(2-Methyl-benzylsulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzylsulfanyl group can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-benzylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2S/c1-9-4-2-3-5-10(9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

VPVWPUACKHWQBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2

Origin of Product

United States

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